5-Chloro-3-p-tolyl-[1,2,4]thiadiazole
Overview
Description
5-Chloro-3-p-tolyl-[1,2,4]thiadiazole is a useful research compound. Its molecular formula is C9H7ClN2S and its molecular weight is 210.68 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemistry and Synthesis of Thiadiazole Compounds
Thiadiazoles, including structures like 5-Chloro-3-p-tolyl-[1,2,4]thiadiazole, are an important class of heterocyclic compounds with diverse applications in organic synthesis and pharmaceutical research. These compounds serve as oxidation inhibitors, dyes, metal chelating agents, and anti-corrosion agents. Their broad spectrum of applications has made them a subject of extensive research, aiming to develop new compounds with improved efficacy and safety. The versatility of thiadiazole chemistry allows for the exploration of synthetic strategies and techniques, facilitating the discovery of compounds with varied biological activities (Asif, 2016).
Biological Activities and Pharmacological Potential
Research has highlighted the extensive pharmacological activities associated with thiadiazole derivatives, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities. The presence of the toxophoric N2C2S moiety in 1,3,4-thiadiazole derivatives is believed to contribute to these properties. The development of hybrid molecules combining different moieties into a single frame has led to compounds with intriguing biological profiles. This versatility underscores the potential of thiadiazole derivatives in the design and development of new drugs (Mishra, Singh, Tripathi, & Giri, 2015).
Antimicrobial and Anti-inflammatory Properties
A recent review of 1,3,4-thiadiazole derivatives highlighted their significant antimicrobial and anti-inflammatory properties. These compounds have demonstrated activity against a range of pathogens, including bacteria, fungi, and viruses, making them potential candidates for therapeutic applications. The structure-activity relationship (SAR) of these compounds provides valuable insights for medicinal chemists aiming to develop newer and more effective agents (Alam, 2018).
Potential as Anesthetic and Anti-inflammatory Agents
The review of triazole and thiadiazole derivatives, including the structure of this compound, indicates their broad spectrum of biological activities, particularly as anesthetic and anti-inflammatory agents. These compounds exhibit high selectivity of action, low toxicity, and effects comparable to standard drugs, showcasing their significance in medicinal chemistry (Koval, Lozynskyi, Shtrygol’, & Lesyk, 2022).
Mechanism of Action
Target of Action
Thiadiazole derivatives have been shown to have anticancer properties by blocking hsp90, a protein that tumor cells are more susceptible to .
Mode of Action
Aryl- and hetaryl-substituted isothiazoles, which are structurally similar, have shown diverse biological activities .
Pharmacokinetics
The compound’s molecular weight is 21068 g/mol , which may influence its pharmacokinetic properties.
Result of Action
It is known that thiadiazole derivatives can have anticancer properties .
Properties
IUPAC Name |
5-chloro-3-(4-methylphenyl)-1,2,4-thiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S/c1-6-2-4-7(5-3-6)8-11-9(10)13-12-8/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGWDQKQCPUKAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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